3-Amino-3-(2,4-dichlorophenyl)propanoic acid
Description
Chemical Identity and Structure 3-Amino-3-(2,4-dichlorophenyl)propanoic acid (CAS: 757937-66-9, molecular formula: C₉H₉Cl₂NO₂) is a β-amino acid derivative featuring a 2,4-dichlorophenyl group attached to the β-carbon of the propanoic acid backbone . Its stereoisomers, such as the (R)- and (S)-enantiomers, are critical in chiral synthesis and pharmaceutical applications. The Boc-protected derivative (Boc-(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid, CAS: 500788-90-9) is widely used in peptide chemistry to enhance stability during synthesis .
Applications and Significance This compound is utilized as a building block in medicinal chemistry, particularly for designing bioactive molecules. For example, it serves as β-(2,4-diCl)Phe-OH in peptide synthesis .
Properties
IUPAC Name |
3-amino-3-(2,4-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHQDRDWQIHGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344867 | |
| Record name | 3-amino-3-(2,4-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152606-17-2 | |
| Record name | 3-amino-3-(2,4-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation and Nitro Group Reduction
A widely cited method involves the condensation of 2,4-dichlorobenzaldehyde with nitromethane to form an α,β-unsaturated nitro intermediate, followed by sequential reduction and hydrolysis.
Step 1: Formation of (E)-3-(2,4-Dichlorophenyl)-2-nitroprop-1-ene
2,4-Dichlorobenzaldehyde reacts with nitromethane in the presence of ammonium acetate under reflux conditions (80–100°C), yielding the nitroalkene via Knoevenagel condensation. The reaction proceeds as follows:
Step 2: Catalytic Hydrogenation to Amine
The nitroalkene undergoes hydrogenation using palladium on carbon (Pd/C, 5–10 wt%) under hydrogen gas (1–3 atm) at 25–50°C. This step reduces the nitro group (-NO) to a primary amine (-NH) while saturating the double bond:
Step 3: Oxidation to Carboxylic Acid
The terminal methyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO) in acidic or neutral aqueous conditions (60–80°C):
This route achieves an overall yield of 45–55%, with purity >95% after recrystallization.
Michael Addition and Hydrolysis
An alternative approach employs Michael addition of ammonia to an α,β-unsaturated ester, followed by hydrolysis.
Step 1: Synthesis of Ethyl 3-(2,4-Dichlorophenyl)acrylate
2,4-Dichlorobenzaldehyde undergoes Knoevenagel condensation with ethyl acetoacetate in the presence of piperidine, forming the α,β-unsaturated ester:
Step 2: Ammonia Addition
The ester reacts with aqueous ammonia (25–30%) in ethanol at 0–5°C, facilitating conjugate addition to yield ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate:
Step 3: Ester Hydrolysis
The ester is hydrolyzed using 6M hydrochloric acid under reflux (100–110°C) for 4–6 hours, yielding the carboxylic acid:
This method offers higher regioselectivity (>98%) but requires stringent temperature control to prevent racemization.
Reaction Conditions and Optimization
Solvent and Catalyst Selection
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Nitro Reduction : Polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) enhance hydrogenation rates by improving Pd/C dispersion. Yields drop by 15–20% in protic solvents like methanol.
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Michael Addition : Ethanol-water mixtures (7:3 v/v) optimize ammonia solubility while minimizing ester hydrolysis during the reaction.
Temperature and Pressure Effects
| Parameter | Nitro Reduction | Michael Addition |
|---|---|---|
| Temperature (°C) | 25–50 | 0–5 |
| Pressure (atm) | 1–3 | 1 |
| Reaction Time (h) | 6–8 | 12–24 |
Elevating hydrogenation temperatures beyond 50°C promotes over-reduction, forming secondary amines.
Purification and Characterization
Crystallization and Chromatography
Crude product is purified via:
Spectroscopic Validation
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H NMR (DMSO-d): δ 7.45–7.55 (m, 3H, Ar-H), 4.21 (s, 1H, NH), 3.02 (t, 2H, CH), 2.31 (t, 2H, CHCOOH).
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IR (KBr): 3340 cm (N-H stretch), 1705 cm (C=O), 1550 cm (C-Cl).
Industrial Production Considerations
Scalability Challenges
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2,4-Dichlorobenzaldehyde | 120–150 |
| Nitromethane | 25–35 |
| Pd/C Catalyst | 500–600 |
Catalyst recycling via filtration and reactivation reduces costs by 30–40%.
Data Tables
Chemical Reactions Analysis
3-Amino-3-(2,4-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst to yield reduced amine derivatives.
Common Reagents and Conditions: Typical reagents include reducing agents (LiAlH4, NaBH4), oxidizing agents (KMnO4, CrO3), and catalysts (Pd/C for hydrogenation). Reaction conditions often involve specific temperatures, solvents, and inert atmospheres to ensure desired outcomes.
Major Products: The major products formed from these reactions include various substituted amines, carboxylic acids, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure allows for the development of drugs with improved efficacy and reduced side effects. For instance, it is being investigated for its potential as an anticancer agent due to its selective inhibitory activity against L-type amino acid transporter 1 (LAT1), which is often overexpressed in tumor cells .
Case Studies
- Neurological Disorders : Research indicates that (S)-3-amino-3-(2,4-dichlorophenyl)propanoic acid can modulate neurotransmitter activity, making it valuable for understanding and treating conditions such as depression and anxiety .
- Antitumor Activity : Studies have shown that compounds derived from this amino acid can inhibit tumor growth by targeting LAT1, suggesting its potential in cancer therapy .
Biochemical Research
Amino Acid Metabolism Studies
Researchers utilize this compound to explore amino acid metabolism and its effects on cellular processes. Its role in modulating neurotransmitter activity aids in understanding brain function and related diseases .
Mechanistic Insights
The compound's interaction with specific enzymes and receptors provides insights into biochemical pathways related to protein synthesis and signal transduction .
Agricultural Chemistry
Plant Growth Regulation
(S)-3-amino-3-(2,4-dichlorophenyl)propanoic acid is being explored for its potential as a plant growth regulator. Preliminary studies suggest that it may enhance crop yields and resistance to pests, contributing to more sustainable agricultural practices .
Analytical Chemistry
Standardization in Analytical Methods
The compound is employed as a standard in various analytical techniques, including chromatography. Its use ensures accurate measurement of related compounds in complex mixtures, facilitating quality control in pharmaceutical manufacturing .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, leading to various biological effects.
Pathways Involved: The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenylpropanoic Acid Derivatives
Key Structural Variations
Research Findings
- Synthetic Utility: Boc-protected derivatives of this compound (e.g., CAS: 500788-90-9) show superior stability in solid-phase peptide synthesis compared to unprotected forms .
Amino Acid Derivatives with Complex Aromatic Systems
Examples from Recent Studies
- 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: These compounds exhibit anticancer activity, with hydroxyl groups enabling hydrogen bonding to biological targets. However, they lack the chlorine atoms that confer enhanced membrane permeability in the 2,4-dichloro derivative .
- 3-[4-Amino-3-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic Acid (CAS: 896170-60-8): This triazine-containing derivative demonstrates higher enzymatic inhibition (e.g., against kinases) due to its extended conjugated system, but its synthetic complexity limits scalability compared to simpler dichlorophenylpropanoic acids .
Table 1. Physicochemical Comparison
| Property | This compound | 3-Amino-3-(2-chlorophenyl)propanoic acid | 3-(2,4-Dichlorophenyl)propanoic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 234.08 | 199.62 | 219.06 |
| Melting Point (°C) | Not reported | 145–148 | 110–112 |
| LogP (Predicted) | 2.8 | 1.9 | 3.2 |
| Solubility (Water) | Low | Moderate | Low |
| Key Hazards (GHS) | H302, H312, H332 | H302 | Not classified |
Sources:
Biological Activity
3-Amino-3-(2,4-dichlorophenyl)propanoic acid (commonly referred to as DCPAA) is an organic compound with significant potential in medicinal chemistry. Its molecular formula is CHClNO, and it features a dichlorophenyl moiety, which enhances its biological activity. This article explores the biological activities of DCPAA, including its interactions with various biological targets, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 234.08 g/mol
- Functional Groups : Amino group, carboxylic acid group, dichlorophenyl group
The presence of chlorine atoms in the phenyl group contributes to the compound's reactivity and biological activity, making it a candidate for further pharmacological studies.
Enzyme Interactions
DCPAA has been studied for its interactions with specific enzymes and receptors. Research indicates that it may modulate cellular signaling pathways and influence enzyme activity related to amino acid metabolism and protein synthesis. However, detailed mechanisms of action remain to be fully elucidated.
Anticancer Potential
Preliminary findings suggest that DCPAA may exhibit anticancer properties through its influence on cancer cell signaling pathways. Similar compounds have shown promising results in inhibiting cancer cell proliferation in vitro. For example, certain derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potential for development as anticancer agents .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized several derivatives of DCPAA to evaluate their biological activities, focusing on their effects on cancer cell lines. The results indicated that specific modifications to the dichlorophenyl group could enhance cytotoxicity against certain cancer types. The study highlighted the importance of structure-activity relationships in developing effective therapeutic agents .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of structurally similar compounds to DCPAA. The results showed significant inhibition zones against tested organisms, suggesting that modifications to the dichlorophenyl moiety could lead to improved antimicrobial efficacy. This underscores the potential for DCPAA derivatives in treating bacterial infections .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| (S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | Chiral variant | Specific chiral configuration affecting biological activity |
| 2,4-Dichlorophenoxyacetic acid | Contains a dichlorophenyl group | Primarily used as a herbicide |
| 3-Amino-3-phenylpropanoic acid | Lacks dichloro substitution | Simpler structure without halogen substituents |
The unique characteristics of DCPAA arise from its specific chiral configuration and the presence of the dichlorophenyl group, differentiating it from other similar compounds.
Q & A
Q. What are the common synthetic routes for 3-Amino-3-(2,4-dichlorophenyl)propanoic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a nitroaldol (Henry) reaction between 2,4-dichlorobenzaldehyde and nitromethane under basic conditions (e.g., NaOH or K₂CO₃), followed by reduction of the nitro group to an amine. For example:
Nitroalkene Formation : Condensation of 2,4-dichlorobenzaldehyde with nitromethane yields 3-(2,4-dichlorophenyl)-2-nitropropene .
Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., LiAlH₄) converts the nitro group to an amine, forming the target compound .
Key Considerations :
- Solvent polarity (e.g., ethanol vs. THF) affects nitroaldol reaction kinetics.
- Reducing agents influence stereochemical outcomes; chiral catalysts may be required for enantiopure synthesis .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the presence of the dichlorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and the β-amino acid backbone (δ 3.1–3.5 ppm for CH₂ groups) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies purity. Chiral columns distinguish enantiomers .
- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns in crystalline forms .
Advanced Research Questions
Q. How does the stereochemistry at the amino group affect the compound’s interaction with biological targets?
Methodological Answer: The (R)- and (S)-enantiomers exhibit distinct binding affinities due to steric and electronic mismatches with chiral receptors. For example:
- Glutamate Receptor Studies : (R)-enantiomers may mimic natural ligands, while (S)-forms show reduced activity due to improper spatial alignment .
Experimental Design :
Enantiomer Resolution : Use chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic separation) .
Biological Assays : Compare IC₅₀ values in receptor-binding assays (e.g., radioligand displacement) for each enantiomer .
Q. What strategies are effective in resolving racemic mixtures of this compound?
Methodological Answer:
- Chiral Chromatography : Use amylose- or cellulose-based columns with polar mobile phases (e.g., hexane/isopropanol) .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from an ester precursor .
- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and crystallize non-racemic salts .
Q. How can electronic effects of the dichlorophenyl group be analyzed to predict reactivity in derivatization reactions?
Methodological Answer:
- Hammett Substituent Constants : The electron-withdrawing Cl groups (σpara = 0.23, σmeta = 0.37) increase electrophilicity at the phenyl ring, favoring nucleophilic aromatic substitution (e.g., amination) .
- DFT Calculations : Optimize molecular geometry to assess charge distribution and predict sites for electrophilic attack .
Experimental Validation : - Competitive Reactivity Assays : Compare reaction rates with analogs (e.g., 4-nitrophenyl or methylphenyl derivatives) under identical conditions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of this compound analogs?
Methodological Answer:
- Source Validation : Ensure enantiomeric purity (e.g., ≥98% ee via chiral HPLC) and exclude batch-to-batch variability .
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 for receptor assays) and control compounds .
- Meta-Analysis : Compare electronic/steric parameters (e.g., Cl substitution position) across analogs to identify structure-activity trends .
Methodological Tables
Q. Table 1: Comparison of Substituent Effects on Reactivity
| Substituent Position | Electronic Effect (σ) | Preferred Reaction Type | Reference |
|---|---|---|---|
| 2,4-Dichloro | Strong EWG (σ = 0.60) | Nucleophilic Substitution | |
| 4-Nitro | Very Strong EWG (σ = 1.27) | Oxidation/Reduction | |
| 4-Methyl | EWG (σ = -0.17) | Electrophilic Aromatic Substitution |
Q. Table 2: Synthesis Optimization Parameters
| Step | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Nitroaldol Reaction | K₂CO₃, Ethanol, 60°C, 12 hr | 65–75% | |
| Catalytic Hydrogenation | H₂ (1 atm), Pd-C, MeOH, 25°C | 80–90% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
